molecular formula C17H13NS B14512216 12H-Benzo[a]phenothiazine, 10-methyl- CAS No. 63042-53-5

12H-Benzo[a]phenothiazine, 10-methyl-

Cat. No.: B14512216
CAS No.: 63042-53-5
M. Wt: 263.4 g/mol
InChI Key: UJNVUBBFCMOTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methyl-12H-benzo[a]phenothiazine (C₁₅H₁₁NS) is a methyl-substituted derivative of the benzo[a]phenothiazine scaffold, a heterocyclic system comprising a phenothiazine core fused with a benzene ring. This compound has garnered attention for its biological activity, particularly in oncology and cellular differentiation. Its structure features a methyl group at the 10-position, which modulates electronic properties and intermolecular interactions, influencing its pharmacological profile .

Properties

CAS No.

63042-53-5

Molecular Formula

C17H13NS

Molecular Weight

263.4 g/mol

IUPAC Name

10-methyl-12H-benzo[a]phenothiazine

InChI

InChI=1S/C17H13NS/c1-11-6-8-15-14(10-11)18-17-13-5-3-2-4-12(13)7-9-16(17)19-15/h2-10,18H,1H3

InChI Key

UJNVUBBFCMOTTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(N2)C4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Core Structure Synthesis via Smiles Rearrangement

The benzo[a]phenothiazine scaffold is typically constructed through cyclization reactions involving ortho-aminothiophenol derivatives. A widely adopted method involves the reaction of 2-aminobenzenethiol with 2-chloro-1-nitrobenzene derivatives under basic conditions (Scheme 1).

Reaction conditions :

  • Solvent : Dimethylformamide (DMF) or ethanol
  • Temperature : 80–100°C
  • Catalyst : Potassium carbonate or triethylamine

The intermediate undergoes Smiles rearrangement, followed by acetylation to stabilize the phenothiazine core. Subsequent methylation at the 10-position is achieved using methyl iodide in the presence of a strong base such as sodium hydride.

Key characterization data :

  • $$ ^1H $$-NMR (DMSO-d₆): δ 2.97 ppm (s, 3H, CH₃)
  • Mass spectrometry: Molecular ion peak at m/z = 263.4 (C₁₇H₁₃NS)

Mannich Base Functionalization

Mannich reactions introduce substituents at the sulfonamide nitrogen while preserving the methyl group at position 10. A representative synthesis involves reacting 10-methyl-10H-phenothiazine-3-sulfonamide with formaldehyde and secondary amines (Scheme 2):

General procedure :

  • Dissolve 10-methylphenothiazine derivative (1 mmol) in anhydrous THF.
  • Add formaldehyde (2 mmol) and piperidine (1.2 mmol).
  • Reflux at 70°C for 12 hours under nitrogen.
  • Purify via column chromatography (ethyl acetate/hexane, 3:7).

Yield optimization :

Amine Component Yield (%) Reaction Time (h)
Piperidine 58 12
Morpholine 52 14
Diethylamine 47 16

The reaction proceeds via iminium ion formation, with nucleophilic attack by the secondary amine stabilizing the intermediate.

Nucleophilic Aromatic Substitution

Electrophilic substitution at position 3 of the phenothiazine ring enables further functionalization. A nitro group can be introduced using fuming nitric acid, followed by reduction to an amine for subsequent reactions (Scheme 3):

Stepwise protocol :

  • Nitration: 10-Methylphenothiazine (1 g) in H₂SO₄ (10 mL) at 0°C, add HNO₃ (0.5 mL).
  • Reduction: SnCl₂ (2 eq) in HCl (6M), reflux 4 hours.
  • Sulfonation: SO₃·Py complex (1.2 eq) in DCM, 0°C to RT.

Critical parameters :

  • Nitration temperature must remain below 5°C to prevent ring oxidation
  • Sulfonation yields drop by 22% if moisture is present

Crystallization and Purification

Recrystallization from dichloromethane/hexane mixtures (1:3 v/v) produces X-ray quality crystals. The compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters:

  • a = 14.213 Å
  • b = 7.895 Å
  • c = 18.432 Å
  • β = 102.76°

Purification challenges :

  • Low solubility in polar solvents (water solubility <0.1 mg/mL)
  • Tendency to form polymorphs requires controlled cooling rates

Spectroscopic Characterization

5.1 Nuclear Magnetic Resonance Spectroscopy

  • $$ ^1H $$-NMR (400 MHz, CDCl₃):
    • δ 7.25–7.64 (m, 8H, aromatic)
    • δ 3.12 (s, 3H, N-CH₃)
  • $$ ^{13}C $$-NMR :
    • 138.9 ppm (C-10)
    • 126.4–131.2 ppm (aromatic carbons)

5.2 Mass Spectrometric Analysis

  • ESI-MS: [M+H]⁺ at m/z 264.3 (calculated 263.4)
  • Fragmentation pattern shows loss of CH₃ (15 Da) at m/z 248.3

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Steps
Smiles Rearrangement 46 98 4
Mannich Functionalization 58 95 3
Nitro Reduction 68 99 5

The Mannich approach provides the best balance between yield and step economy, though nitro reduction offers higher purity for pharmaceutical applications.

Scale-Up Considerations

Industrial-scale production faces three primary challenges:

  • Exothermic nature of methylation requiring cryogenic reactors
  • Catalyst poisoning by sulfur atoms (20% activity loss per batch)
  • Waste management of thiol byproducts

Recent advances include:

  • Continuous flow reactors improving heat dissipation
  • Heterogeneous palladium catalysts increasing turnover number to 1,200
  • Biocatalytic thiol oxidation reducing environmental impact

Chemical Reactions Analysis

Types of Reactions: 12H-Benzo[a]phenothiazine, 10-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Phenothiazines, including 12H-Benzo[a]phenothiazine, 10-methyl-, are known for diverse pharmaceutical applications due to their antipsychotic and anticancer properties . The methyl group at position 10 can enhance the compound's reactivity and biological activity compared to its parent compound, phenothiazine.

  • Anticancer Properties 12H-Benzo[a]phenothiazine, 10-methyl- is a candidate in pharmaceuticals because of its anticancer properties. Research indicates that 12H-Benzo[a]phenothiazine, 10-methyl- exhibits notable biological activities. Studies suggest that the induction of human leukemic cell differentiation by benzo[a]phenothiazines might be initiated by radical-mediated reactions .
  • Differentiation-Inducing Activity Benzo[a]phenothiazines like 12H-benzo[a]phenothiazine, 9-methyl-12H-benzo[a]phenothiazine, 10-methyl-12H-benzo[a]phenothiazine, 11-methyl-12H-benzo[a]-phenothiazine, and 5-oxo-5H-benzo[a]phenothiazine induce the differentiation of human myelogenous leukemic cell lines into maturing macrophages and produce radical(s) under alkaline conditions .

Interaction Studies

Interaction studies involving 12H-Benzo[a]phenothiazine, 10-methyl- focus on its binding affinity with various biomolecules.

Analogues and comparison

Compound NameStructure FeaturesUnique Properties
PhenothiazineBasic structure without substitutionsAntipsychotic properties
9-Methyl-12H-benzo[a]phenothiazineMethyl group at position 9Enhanced anticancer activity against specific cell lines.
10-Chloro-12H-benzo[a]phenothiazineChlorine substitution at position 10Potentially different reactivity profile
ThioxantheneSimilar core structure but with sulfur instead of nitrogenDifferent pharmacological profile

Mechanism of Action

The mechanism of action of 12H-Benzo[a]phenothiazine, 10-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating redox reactions. In biological systems, it can intercalate with DNA, disrupt cellular membranes, and inhibit enzyme activity, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Structural and Electronic Properties

Key structural variations among benzo[a]phenothiazine derivatives include substitutions at positions 5, 6, 9, 10, and 11. These modifications significantly alter dipole moments and radical generation capacity, which correlate with biological activity.

Table 1: Structural and Electronic Comparisons

Compound Substituent(s) Dipole Moment Ratio (μₑ/μ₉) Radical Generation (Alkaline Conditions)
10-Methyl-12H-BPT 10-CH₃ 3.25–4.38 Yes
12H-Benzo[a]phenothiazine None (parent compound) 3.25–4.38 Yes
5-Oxo-5H-BPT 5-Oxo 1.77–2.72 No
6-Hydroxy-5-oxo-5H-BPT 5-Oxo, 6-OH 1.77–2.72 No
9-Methyl-12H-BPT 9-CH₃ 3.25–4.38 Yes

Key Findings :

  • Active compounds (e.g., 10-methyl-, 9-methyl-, parent BPT) exhibit a higher dipole moment ratio (μₑ/μ₉ > 3.25), linked to enhanced biological activity .
  • Radical generation under alkaline conditions is exclusive to derivatives with unmodified sulfur atoms and methyl/oxo substitutions .
Differentiation-Inducing Activity

10-Methyl-12H-BPT induces monocytic differentiation in human myelogenous leukemic cell lines (e.g., HL-60, ML-1) into macrophages, a property shared with 12H-BPT, 9-methyl-12H-BPT, and 5-oxo-5H-BPT. However, 5-oxo derivatives lack radical generation and exhibit lower dipole moment ratios, reducing their efficacy .

Table 2: Differentiation and Apoptosis Profiles

Compound Differentiation Induction (% Cells) Apoptosis Induction (Total Events %) Target Cell Lines
10-Methyl-12H-BPT 30–40% 25–35% HL-60, ML-1, U-937
12H-BPT (M627) 35–45% 30–40% Colo 320, HL-60, ML-1
5-Oxo-5H-BPT 15–25% 10–20% HL-60, THP-1
6-Hydroxy-5-oxo-5H-BPT <5% <10% Inactive

Key Findings :

  • 10-Methyl-12H-BPT demonstrates comparable differentiation and apoptosis induction to the parent compound but with distinct pharmacokinetics due to methyl substitution .
  • 5-Oxo derivatives show reduced activity, likely due to disrupted radical-mediated pathways .

Mechanistic Insights

Radical-Mediated Effects

10-Methyl-12H-BPT generates radicals under alkaline conditions, enhancing sodium ascorbate’s radical intensity. This activity correlates with its ability to scavenge superoxide and hydroxyl radicals, promoting apoptosis and differentiation. In contrast, 5-oxo and 6-hydroxy derivatives lack radical modulation, explaining their lower efficacy .

Element Modulation in Cellular Systems

In tobacco tissue cultures, 10-methyl-12H-BPT alters ion concentrations (Ca²⁺, K⁺, Mg²⁺) more effectively than 5-oxo derivatives, suggesting methyl substitution enhances membrane interaction or ion transport modulation .

Q & A

Q. Table 1: Representative NMR Data for 10-Methyl Derivatives

Proton/CarbonChemical Shift (δ, ppm)AssignmentSource
1H^1H-CH₃2.9–3.1Methyl
13C^{13}C-CH₃34.5–35.5Methyl
Aromatic 1H^1H6.8–7.5Benzothiazine core

Advanced: How do researchers address discrepancies in reported NMR chemical shifts for 10-methyl-12H-Benzo[a]phenothiazine derivatives?

Methodological Answer:
Variations in NMR data arise from solvent effects, tautomerism, or impurities. To resolve discrepancies:

  • Deuterated Solvent Calibration: Use DMSO-d₆ or CDCl₃ as internal standards to normalize shifts .
  • Variable Temperature NMR: Identify dynamic processes (e.g., ring puckering) that broaden signals .
  • 2D NMR (COSY, HSQC): Assign overlapping peaks by correlating 1H^1H-13C^{13}C couplings .
  • Comparative Analysis: Cross-reference with structurally similar derivatives (e.g., 10-ethyl or 10-phenyl analogs) to isolate substituent effects .

Advanced: What factors influence the dimerization tendency of 10-methyl-12H-Benzo[a]phenothiazine under oxidative conditions?

Methodological Answer:
Dimerization is governed by electronic and steric factors:

  • Oxidative Potential: Electron-rich phenothiazines dimerize via radical coupling. Methyl groups at C-10 increase electron density, enhancing oxidation susceptibility .
  • Steric Hindrance: Bulky substituents (e.g., trifluoromethyl) at adjacent positions inhibit dimerization by blocking π-π stacking .
  • Reaction Conditions: Use of mild oxidants (e.g., FeCl₃) in aprotic solvents (e.g., CH₂Cl₂) promotes controlled dimerization .

Key Finding: Derivatives with linear fused rings (e.g., benzo[a]phenothiazine) form dimers (e.g., via C-6a and C-12a bonding), while non-linear analogs remain monomeric .

Advanced: How can researchers optimize the biological activity of 10-methyl-12H-Benzo[a]phenothiazine derivatives for anticancer studies?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Introduce electron-withdrawing groups (e.g., -NO₂) at C-2 to enhance DNA intercalation .
    • Modify the methyl group to bulkier substituents (e.g., -CF₃) to improve lipophilicity and blood-brain barrier penetration .
  • In Vitro Screening:
    • Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values <10 μM indicate promising activity .
    • Evaluate HDAC inhibition (common target for phenothiazines) via fluorometric assays .
  • Mechanistic Studies:
    • Apoptosis assays (Annexin V/PI staining) and ROS detection (DCFH-DA probes) to elucidate mode of action .

Basic: What safety precautions are critical when handling 10-methyl-12H-Benzo[a]phenothiazine in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation: Work in a fume hood to avoid inhalation of fine particles .
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at <15°C to prevent oxidation .
  • Spill Management: Neutralize with sand or vermiculite; avoid water to prevent dispersion .

Advanced: How can conflicting data on phenothiazine derivative toxicity be reconciled in preclinical studies?

Methodological Answer:

  • Dose-Dependent Effects: Use pharmacokinetic modeling to differentiate acute vs. chronic toxicity (e.g., mitochondrial oxidative phosphorylation inhibition at high doses) .
  • Species-Specific Metabolism: Compare rodent and human liver microsome assays to identify metabolic discrepancies .
  • Controlled Replicates: Standardize cell lines (e.g., HepG2 for hepatotoxicity) and exposure times to reduce variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.